REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:4]([Br:13])=[CH:5][C:6](Br)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].O=O.Cl>[Cu-]=O.C(OCC)(=O)C>[Br:13][C:4]1[CH:5]=[C:6]([NH2:1])[C:7](=[CH:11][C:3]=1[Cl:2])[C:8]([OH:10])=[O:9]
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
63.2 g
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Type
|
reactant
|
Smiles
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ClC=1C(=CC(=C(C(=O)O)C1)Br)Br
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Name
|
|
Quantity
|
2.14 mol
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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2.8 g
|
Type
|
catalyst
|
Smiles
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[Cu-]=O
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Type
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CUSTOM
|
Details
|
with stirring and over the course of 40 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
To this is added dropwise, at 25° C.
|
Type
|
ADDITION
|
Details
|
The temperature rises to about 35° C. during the addition
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
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CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
Finally, 11.6 g (0.04 mol) of ethylenediaminetetraacetic acidis added to the mixture
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Type
|
DISTILLATION
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Details
|
The ethyl acetate is distilled off at 90° C.
|
Type
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STIRRING
|
Details
|
the suspension is stirred at room temperature
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(C(=O)O)=CC1Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |